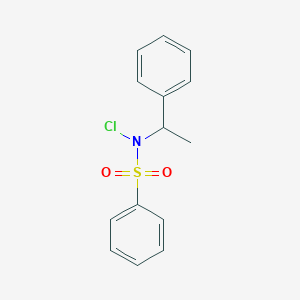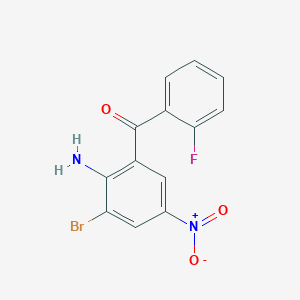
(2-Amino-3-bromo-5-nitrophenyl)(2-fluorophenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Amino-3-bromo-5-nitrophenyl)(2-fluorophenyl)methanone is an aromatic compound that features a complex structure with multiple functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2-Amino-3-bromo-5-nitrophenyl)(2-fluorophenyl)methanone typically involves multi-step organic reactions. One common method includes the bromination of 2-amino-5-nitrophenylmethanone followed by a nucleophilic substitution reaction with 2-fluorobenzene . The reaction conditions often require the use of solvents like dichloromethane and catalysts such as iron(III) bromide to facilitate the bromination process.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and nitration processes under controlled conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the nitro group, converting it to an amino group.
Substitution: Electrophilic aromatic substitution reactions can occur, especially at the positions ortho and para to the amino group.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of diamino derivatives.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
(2-Amino-3-bromo-5-nitrophenyl)(2-fluorophenyl)methanone has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the production of advanced materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of (2-Amino-3-bromo-5-nitrophenyl)(2-fluorophenyl)methanone involves interactions with various molecular targets. The compound can act as an electrophile in substitution reactions, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. The presence of multiple functional groups allows for diverse interactions with biological macromolecules, potentially leading to inhibitory or modulatory effects on enzymatic activity .
Comparaison Avec Des Composés Similaires
- (2-Amino-5-nitrophenyl)(2-chlorophenyl)methanone
- (2-Amino-5-nitrophenyl)(2-bromophenyl)methanone
- (2-Amino-5-nitrophenyl)(2-methylphenyl)methanone
Uniqueness: (2-Amino-3-bromo-5-nitrophenyl)(2-fluorophenyl)methanone is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its reactivity and interactions with other molecules. The combination of these substituents can enhance the compound’s electrophilic nature and its potential as a versatile intermediate in organic synthesis.
Propriétés
Numéro CAS |
90019-27-5 |
|---|---|
Formule moléculaire |
C13H8BrFN2O3 |
Poids moléculaire |
339.12 g/mol |
Nom IUPAC |
(2-amino-3-bromo-5-nitrophenyl)-(2-fluorophenyl)methanone |
InChI |
InChI=1S/C13H8BrFN2O3/c14-10-6-7(17(19)20)5-9(12(10)16)13(18)8-3-1-2-4-11(8)15/h1-6H,16H2 |
Clé InChI |
MCDQPKQPMHJRLW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)C2=C(C(=CC(=C2)[N+](=O)[O-])Br)N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


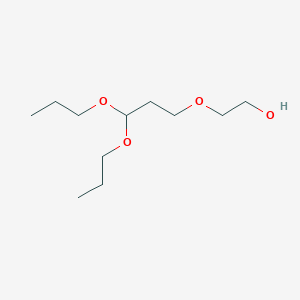
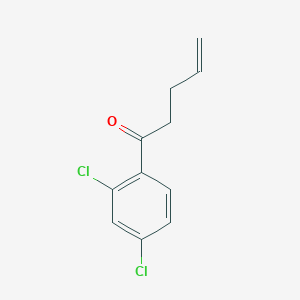
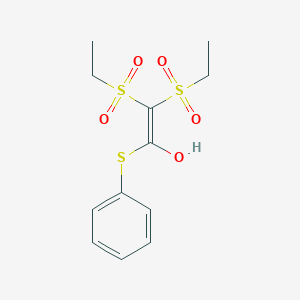
![3-{[6-(Piperidin-1-YL)hexyl]amino}-1H-indazol-5-OL](/img/structure/B14383512.png)
![6-Methylspiro[4.4]nona-2,6-dien-1-one](/img/structure/B14383526.png)
![(4-Propyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)methanol](/img/structure/B14383533.png)
![N-(4,5-Dihydro-1,3-thiazol-2-yl)-N-[(4-fluorophenyl)methyl]pyridin-3-amine](/img/structure/B14383538.png)
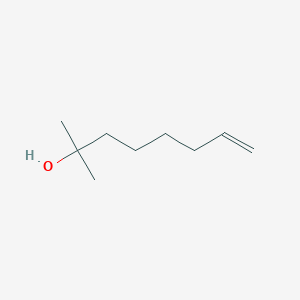

![4-{2-[(1-Benzofuran-2-carbonyl)amino]ethyl}benzene-1-sulfonyl chloride](/img/structure/B14383547.png)
![Ethyl [(1E)-3-phenyltriaz-1-en-1-yl]acetate](/img/structure/B14383552.png)
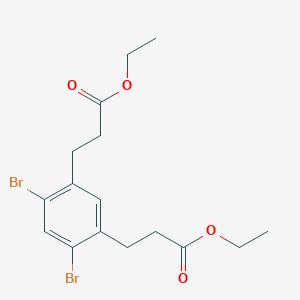
![Methyl [2-(hydroxyimino)propyl]phosphonate](/img/structure/B14383564.png)
